"1-Allyl-3-(4-isopropylphenyl)thiourea" chemical properties
"1-Allyl-3-(4-isopropylphenyl)thiourea" chemical properties
Executive Summary
1-Allyl-3-(4-isopropylphenyl)thiourea is a lipophilic, non-symmetrical thiourea derivative characterized by the presence of an allyl (prop-2-en-1-yl) moiety and a para-isopropylphenyl (cumyl) group. It serves as a critical intermediate in organic synthesis and a pharmacophore in medicinal chemistry. Its structural utility lies in the thiocarbonyl (C=S) core, which acts as a versatile hydrogen bond donor/acceptor and a chelator for transition metals. Primary applications include the development of antimicrobial agents, urease inhibitors, and synthetic precursors for heterocyclic cyclization (e.g., 2-aminothiazoles).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-(4-isopropylphenyl)-3-(prop-2-en-1-yl)thiourea |
| Common Synonyms | N-Allyl-N'-(4-isopropylphenyl)thiourea; N-Allyl-N'-cumylthiourea |
| CAS Number | 889221-30-1 |
| Molecular Formula | C₁₃H₁₈N₂S |
| Molecular Weight | 234.36 g/mol |
| SMILES | CC(C)C1=CC=C(NC(=S)NCC=C)C=C1 |
Physical Characteristics
| Parameter | Specification |
| Physical State | Crystalline Solid |
| Color | White to off-white |
| Melting Point | 102–106 °C (Typical for analogous aryl-allyl thioureas) |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate; Insoluble in Water |
| Lipophilicity (LogP) | ~3.4 (Predicted) – Highly lipophilic due to the cumyl group |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Synthesis & Manufacturing Protocol
The most robust and atom-economical route for synthesizing 1-Allyl-3-(4-isopropylphenyl)thiourea is the nucleophilic addition of 4-isopropylaniline (cumidine) to allyl isothiocyanate . This reaction proceeds rapidly in non-polar or polar aprotic solvents without the need for external catalysts, driven by the electrophilicity of the isothiocyanate carbon.
Reaction Scheme
The synthesis relies on the condensation of a primary amine with an isothiocyanate.
Figure 1: Synthetic pathway via nucleophilic addition of 4-isopropylaniline to allyl isothiocyanate.
Detailed Experimental Procedure
Objective: Synthesis of 10 mmol batch.
-
Preparation of Reactants:
-
Dissolve 4-isopropylaniline (1.35 g, 10 mmol) in Dichloromethane (DCM) (20 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath to control the exotherm.
-
-
Addition:
-
Add Allyl isothiocyanate (1.09 g, 11 mmol, 1.1 eq) dropwise over 10 minutes.
-
Note: A slight excess of isothiocyanate ensures complete consumption of the amine.
-
-
Reaction:
-
Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours.
-
Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting amine spot (lower Rf) should disappear.
-
-
Work-up & Purification:
-
Evaporate the solvent under reduced pressure (Rotary Evaporator).
-
The residue is often a viscous oil or solid. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .
-
Filter the white crystals and dry under vacuum.
-
Structural Characterization (Spectroscopy)[6]
To validate the identity of the compound, the following spectral signatures are diagnostic.
Proton NMR ( H NMR, 400 MHz, DMSO- )
-
1.18 (d, 6H): Isopropyl methyl groups (–CH(CH
) ). -
2.85 (sept, 1H): Isopropyl methine proton (–CH (CH
) ). -
4.15 (br s, 2H): Allylic methylene protons (–NH–CH
–CH=). -
5.10–5.25 (m, 2H): Terminal alkene protons (=CH
). - 5.85–5.95 (m, 1H): Internal alkene proton (–CH =).
- 7.15–7.35 (m, 4H): Aromatic protons (AA'BB' system of 1,4-disubstituted benzene).
- 7.80 (br s, 1H): NH (Aliphatic, adjacent to allyl).
- 9.45 (br s, 1H): NH (Aromatic, adjacent to phenyl ring).
Infrared Spectroscopy (FT-IR)
-
3200–3400 cm
: N–H stretching (broad). -
3080 cm
: C–H stretching (aromatic/alkene). -
2960 cm
: C–H stretching (aliphatic isopropyl). -
1250 cm
: C=S stretching (Thione characteristic band).
Biological & Pharmacological Potential[4][6][8][9]
The thiourea pharmacophore is a privileged structure in medicinal chemistry. The specific substitution pattern of 1-Allyl-3-(4-isopropylphenyl)thiourea confers distinct biological properties.
Mechanism of Action: DNA Gyrase Inhibition
Thiourea derivatives often target bacterial DNA gyrase (Topoisomerase II). The N,N'-disubstituted thiourea motif can act as a bioisostere to the amide backbone found in quinolones, interacting with the ATP-binding site of the GyrB subunit.
Figure 2: Pharmacological interaction pathways for thiourea derivatives.
Key Applications
-
Antimicrobial Activity: The lipophilic isopropyl group enhances cell membrane permeability, allowing the compound to effectively target Gram-positive bacteria (e.g., S. aureus).
-
Urease Inhibition: The sulfur atom in the thiourea moiety can coordinate with the nickel ions in the active site of urease, preventing the hydrolysis of urea. This is relevant for treating H. pylori infections.
-
Synthetic Intermediate: Used in the synthesis of 2-aminothiazoles via the Hantzsch thiazole synthesis (reaction with
-haloketones).
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Sensitization | H317 | May cause an allergic skin reaction (common for thioureas). |
Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Disposal: Dispose of as hazardous organic waste containing sulfur. Do not release into drains.[1]
-
First Aid: In case of skin contact, wash with soap and water. If swallowed, rinse mouth and seek medical attention immediately.
References
-
PubChem. (2025).[2] 1-Allyl-3-(4-phenoxyphenyl)thiourea and related Thiourea Compounds. National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Razak, R., Siswandono, & Ekowati, J. (2022).[3] Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thiourea as a Candidate of an Analgesic Drug. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia. Retrieved October 26, 2025, from [Link]
-
Yi, J., et al. (2020).[4] Synthesis of Isothiocyanates from Amines. Journal of Organic Chemistry. Retrieved October 26, 2025, from [Link]
-
MDPI. (2024).[5] Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. Retrieved October 26, 2025, from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. 1-Allyl-3-(4-phenoxyphenyl)thiourea | C16H16N2OS | CID 2291871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
